Olmidine

Description

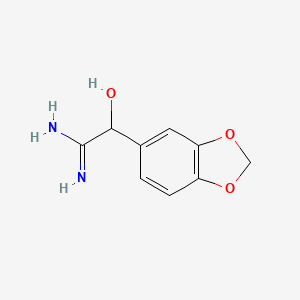

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,12H,4H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOREOOGDLINFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865064 | |

| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22693-65-8, 46319-96-4, 788094-87-1 | |

| Record name | Olmidine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022693658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmidine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046319964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmidine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788094871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLMIDINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWA7D4VAX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T3B934Y1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLMIDINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X082H783C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Imidazoline Receptor Agonists in Hypertension

A Note on "Olmidine": The term "this compound" does not correspond to a recognized pharmaceutical agent in major pharmacology databases. It is possible that this is a typographical error for "clonidine," a well-established antihypertensive medication, or a related compound. This guide will, therefore, focus on the mechanism of action of clonidine and the broader class of centrally-acting imidazoline receptor agonists, which are pivotal in the management of hypertension. This class of drugs, particularly the second-generation agents like moxonidine, offers a unique approach to blood pressure control through its interaction with both imidazoline and α2-adrenergic receptors.

Executive Summary

Centrally-acting antihypertensive agents that target imidazoline and α2-adrenergic receptors represent a significant class of drugs for the management of hypertension. First-generation agents, such as clonidine, and second-generation agents, like moxonidine, exert their effects primarily within the central nervous system to reduce sympathetic outflow, leading to a decrease in blood pressure. While both generations of drugs interact with I1-imidazoline and α2-adrenergic receptors, their selectivity for these receptors differs, which has important implications for their clinical profiles, particularly concerning side effects. This guide provides a detailed overview of the molecular mechanisms, receptor binding affinities, signaling pathways, and clinical efficacy of these agents.

Mechanism of Action

The antihypertensive effect of imidazoline receptor agonists is primarily mediated through their action in the rostral ventrolateral medulla (RVLM) of the brainstem, a critical area for the regulation of sympathetic nervous system activity. These drugs act as agonists at two key receptor types: I1-imidazoline receptors and α2-adrenergic receptors.

-

I1-Imidazoline Receptors: Activation of I1-imidazoline receptors in the RVLM is believed to be the principal mechanism for the antihypertensive effects of this drug class. This activation leads to an inhibition of sympathetic outflow from the brain, resulting in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.

-

α2-Adrenergic Receptors: Agonism at α2-adrenergic receptors, also located in the brainstem, contributes to the reduction in sympathetic tone. However, activation of these receptors is also associated with the characteristic side effects of sedation and dry mouth.

The key distinction between first and second-generation agents lies in their receptor selectivity. Second-generation drugs, such as moxonidine, exhibit a higher affinity for I1-imidazoline receptors compared to α2-adrenergic receptors, which is thought to contribute to their improved side-effect profile.

Quantitative Data

Table 1: Receptor Binding Affinities (Ki) and Selectivity

| Compound | I1-Imidazoline Receptor Ki (nM) | α2-Adrenergic Receptor Ki (nM) | Selectivity Ratio (α2/I1) |

| Clonidine | ~5 | ~10 | ~2-4 |

| Moxonidine | ~5 | ~165 | ~33-40 |

Data compiled from various preclinical studies. Ki values are approximate and can vary depending on the experimental conditions.

Table 2: Clinical Efficacy in Hypertension

| Drug | Daily Dose Range | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |

| Clonidine | 0.1 - 0.6 mg | 15 - 25 | 10 - 15 |

| Moxonidine | 0.2 - 0.6 mg | 20 - 30 | 10 - 20 |

Blood pressure reductions are dose-dependent and can vary based on the patient population and baseline blood pressure. Data is derived from multiple clinical trials.[1]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki) of a test compound for I1-imidazoline and α2-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Tissues rich in the target receptors (e.g., rostral ventrolateral medulla for I1-imidazoline, cerebral cortex for α2-adrenergic) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[2]

-

-

Competitive Binding Assay:

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]clonidine for I1-imidazoline receptors or [3H]rauwolscine for α2-adrenergic receptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (e.g., clonidine or moxonidine) are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled specific ligand.

-

-

Incubation and Filtration:

-

The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways for I1-imidazoline and α2-adrenergic receptors.

Experimental Workflow

Caption: Workflow for a typical radioligand binding assay.

Conclusion

The mechanism of action of centrally-acting antihypertensive agents like clonidine and moxonidine is a well-studied and effective strategy for the management of hypertension. Their dual interaction with I1-imidazoline and α2-adrenergic receptors provides a potent means of reducing sympathetic outflow and lowering blood pressure. The development of second-generation agents with greater selectivity for the I1-imidazoline receptor has led to a more favorable side-effect profile, enhancing their clinical utility. Further research into the downstream signaling pathways of these receptors may unveil new therapeutic targets for cardiovascular diseases.

References

Pharmacological Profile of Rilmenidine at Adrenergic and Imidazoline Receptors: A Technical Guide

Note on the Subject Compound: Initial searches for "Olmidine" did not yield publicly available pharmacological data. Consequently, this guide focuses on Rilmenidine, a structurally and functionally related compound with a well-documented pharmacological profile at both adrenergic and imidazoline receptors, to fulfill the detailed requirements of the user's request. Rilmenidine serves as an exemplary case study for a compound with dual receptor activity.

Introduction

Rilmenidine is a second-generation centrally acting antihypertensive agent.[1] Its mechanism of action is primarily attributed to its interaction with I1-imidazoline receptors, although it also exhibits affinity for α2-adrenergic receptors.[2][3] This dual receptor engagement is thought to contribute to its clinical efficacy in lowering blood pressure with a potentially more favorable side-effect profile compared to older α2-adrenoceptor agonists like clonidine.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of Rilmenidine, focusing on its interactions with adrenergic and imidazoline receptors.

Quantitative Pharmacological Data

The binding affinities and functional potencies of Rilmenidine at various adrenergic and imidazoline receptor subtypes are summarized below. These data are compiled from various in vitro studies.

Table 1: Rilmenidine Binding Affinities (Ki) at Adrenergic and Imidazoline Receptors

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | pKi | Reference |

| α2A-Adrenoceptor | Rilmenidine | Human recombinant | 1585 | 5.80 | |

| α2B-Adrenoceptor | Rilmenidine | Human recombinant | 1738 | 5.76 | |

| α2C-Adrenoceptor | Rilmenidine | Human recombinant | 4677 | 5.33 | |

| I1-Imidazoline Receptor | Rilmenidine | Bovine ventrolateral medulla | ~50 | ~7.3 |

*Note: The Ki for I1-imidazoline receptors is estimated based on the reported 30-fold higher selectivity for imidazoline receptors over α2-adrenergic sites in the rostral ventrolateral medulla (RVL). Direct Ki values for Rilmenidine at I1 receptors are not consistently reported in the literature.

Table 2: Rilmenidine Functional Activity (EC50/IC50) at Adrenergic and Imidazoline Receptors

| Assay Type | Receptor Subtype | Tissue/Cell Line | EC50 (nM) | pEC50 | Intrinsic Activity (vs. Norepinephrine) | Reference |

| [35S]-GTPγS Binding | α2A-Adrenoceptor | Human recombinant | >10,000 | <5 | Inactive | |

| Contraction Assay | α2-Adrenoceptor | Dog Saphenous Vein | 1479 | 5.83 | 0.70 |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Rilmenidine's pharmacological profile are provided below.

Radioligand Binding Assay for Adrenergic and Imidazoline Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of Rilmenidine for α2-adrenergic and I1-imidazoline receptors.

Objective: To determine the binding affinity (Ki) of Rilmenidine for α2-adrenergic and I1-imidazoline receptors using a radiolabeled ligand.

Materials:

-

Membrane Preparations: Homogenates from tissues or cells expressing the target receptors (e.g., human recombinant α2-adrenoceptors expressed in HEK293 cells, or bovine ventrolateral medulla for I1-imidazoline receptors).

-

Radioligand: [3H]-Clonidine or [3H]-Idazoxan for imidazoline receptors. [3H]-Rauwolscine or [3H]-MK-912 for α2-adrenoceptors.

-

Competitor: Rilmenidine.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well plates.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, radioligand at a concentration near its Kd, and assay buffer.

-

Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a suitable unlabeled ligand (e.g., 10 µM phentolamine for α2-adrenoceptors).

-

Competition: Membrane preparation, radioligand, and varying concentrations of Rilmenidine.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of Rilmenidine that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]-GTPγS Functional Assay for α2-Adrenoceptor Agonism

This assay measures the activation of G proteins coupled to α2-adrenoceptors upon agonist binding.

Objective: To determine the functional potency (EC50) and efficacy of Rilmenidine at α2-adrenoceptors.

Materials:

-

Membrane Preparations: From cells expressing the α2-adrenoceptor subtype of interest.

-

[35S]-GTPγS (non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Agonist: Rilmenidine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filtration apparatus.

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, GDP (to ensure agonist-dependent binding), and varying concentrations of Rilmenidine.

-

Incubation: Pre-incubate the plate for a short period (e.g., 15-20 minutes) on ice.

-

Initiation of Reaction: Add [35S]-GTPγS to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 30-60 minutes).

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing. Radioactivity is counted via scintillation.

-

SPA Method: Add SPA beads to each well. The [35S]-GTPγS bound to the G proteins on the membranes will be in close proximity to the beads, generating a detectable signal. The plate is then read in a suitable microplate scintillation counter.

-

-

Data Analysis: The amount of [35S]-GTPγS bound is plotted against the concentration of Rilmenidine. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined using non-linear regression. The intrinsic activity is calculated relative to a full agonist like norepinephrine.

Signaling Pathways

α2-Adrenergic Receptor Signaling

Activation of α2-adrenergic receptors by Rilmenidine leads to the engagement of inhibitory G proteins (Gi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA) and other downstream effectors.

I1-Imidazoline Receptor Signaling

The signaling pathway for I1-imidazoline receptors is less well-defined than that of α2-adrenoceptors and is thought to be distinct from the classical G protein-cAMP cascade. Evidence suggests that Rilmenidine's interaction with the I1-imidazoline receptor (Nischarin) can lead to the activation of phosphatidylcholine-specific phospholipase C (PC-PLC). This results in the production of the second messenger diacylglycerol (DAG), which in turn can activate downstream pathways, including the MAPK/ERK cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for the pharmacological characterization of a compound like Rilmenidine at its target receptors.

Conclusion

Rilmenidine exhibits a distinct pharmacological profile characterized by a higher affinity for I1-imidazoline receptors compared to α2-adrenergic receptors. This selectivity is believed to underlie its effective antihypertensive action with a reduced incidence of sedative side effects commonly associated with less selective α2-adrenoceptor agonists. Its engagement with the I1-imidazoline receptor activates a signaling pathway that appears to be independent of the classical cAMP pathway, involving lipid second messengers. Further research into the nuances of I1-imidazoline receptor signaling will continue to elucidate the precise mechanisms contributing to the therapeutic benefits of Rilmenidine and aid in the development of future generations of centrally acting antihypertensive drugs.

References

Investigating the Antihypertensive Effects of Olmidine: A Technical Guide

Notice to the Reader: Despite a comprehensive search of scientific literature, detailed information regarding the antihypertensive agent DL-Olmidine is exceptionally scarce. The majority of available data pertains to the broader class of imidazoline receptor agonists, with specific quantitative data, detailed experimental protocols, and elucidated signaling pathways for Olmidine being largely unavailable in published research. This guide, therefore, provides a foundational understanding based on the general principles of imidazoline receptor agonists, while highlighting the significant knowledge gaps concerning this compound itself.

Introduction to this compound and its Class

This compound is classified as an antihypertensive agent that is understood to exert its effects through the inhibition of adrenergic transmission. It is categorized as an imidazoline receptor agonist. Drugs in this class primarily target imidazoline receptors in the central nervous system to reduce sympathetic outflow, leading to a decrease in blood pressure.

The principal therapeutic target for the antihypertensive action of imidazoline receptor agonists is the Imidazoline I1 receptor. Activation of these receptors in the rostral ventrolateral medulla (RVLM) of the brainstem leads to a reduction in the activity of the sympathetic nervous system, resulting in vasodilation and a subsequent decrease in arterial blood pressure.

Mechanism of Action: The Imidazoline I1 Receptor Signaling Pathway

While the specific signaling cascade for this compound has not been detailed in the available literature, the general pathway for I1 imidazoline receptor agonists involves a series of intracellular events following receptor activation.

Upon binding of an agonist like this compound to the I1 receptor, a conformational change is induced, initiating downstream signaling. This is believed to involve G-protein coupling, though the exact G-protein alpha subunit is not definitively established. The subsequent signaling cascade is thought to involve the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then propagate the signal, ultimately resulting in a decrease in sympathetic nerve activity.

Caption: General signaling pathway for Imidazoline I1 receptor agonists.

Experimental Protocols for Antihypertensive Studies

Due to the lack of specific studies on this compound, this section outlines a general experimental protocol for evaluating the antihypertensive effects of a compound in a preclinical setting, using a rat model.

Animal Model

Spontaneously Hypertensive Rats (SHR) are a commonly used and well-validated model for preclinical hypertension research.

Blood Pressure Measurement

Direct blood pressure measurement via arterial cannulation is considered the gold standard for accuracy in animal studies.

Protocol:

-

Animal Preparation: Adult male SHRs are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

Catheter Implantation: A catheter is surgically implanted into the carotid artery for direct blood pressure monitoring. The catheter is exteriorized at the back of the neck.

-

Recovery: Animals are allowed to recover from surgery for a specified period (e.g., 24-48 hours) to ensure stable baseline blood pressure readings.

-

Drug Administration: this compound would be administered via an appropriate route (e.g., oral gavage or intravenous injection) at varying doses. A vehicle control group would receive the administration vehicle only.

-

Data Acquisition: Continuous blood pressure and heart rate data are recorded using a pressure transducer and a data acquisition system both before and after drug administration.

Caption: General experimental workflow for assessing antihypertensive effects in a rat model.

Quantitative Data Presentation

Without access to specific studies on this compound, it is not possible to provide quantitative data on its antihypertensive effects. In a typical study, data would be presented in tables summarizing the dose-dependent effects of the compound on systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

Table 1: Hypothetical Dose-Response of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) |

| Vehicle Control | - | - |

| This compound | X | - |

| This compound | Y | - |

| This compound | Z | - |

Data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The classification of this compound as an imidazoline receptor agonist suggests a clear mechanism for its antihypertensive effects. However, the profound lack of specific research on this compound presents a significant challenge for a detailed technical understanding. Future research is critically needed to:

-

Conduct preclinical studies to determine the dose-response relationship of this compound on blood pressure and heart rate.

-

Elucidate the specific intracellular signaling pathways activated by this compound binding to the I1 imidazoline receptor.

-

Perform clinical trials to evaluate the efficacy and safety of this compound in human subjects with hypertension.

Until such studies are conducted and published, a comprehensive technical guide on the antihypertensive effects of this compound remains an unmet need in the scientific community. Researchers and drug development professionals are encouraged to pursue these avenues of investigation to fully characterize this potential therapeutic agent.

An In-depth Technical Guide on the Gastrointestinal Effects of Imidazoline Receptor Ligands

This technical guide provides a comprehensive overview of the effects of imidazoline receptor ligands on the gastrointestinal (GI) tract for researchers, scientists, and drug development professionals. It covers the mechanism of action, quantitative effects on GI parameters, experimental methodologies, and key signaling pathways.

Introduction to Imidazoline Receptors in the Gastrointestinal Tract

Imidazoline receptors (IRs) are a family of non-adrenergic receptors that are classified into three main subtypes: I1, I2, and I3.[1][2][3] These receptors are found in various tissues, including the central nervous system and peripheral organs.[1] In the gastrointestinal tract, imidazoline receptors have been identified in guinea pigs, rabbits, rats, and humans.[1] They are involved in the regulation of several physiological processes, and their ligands have shown potential therapeutic applications in various disorders, including hypertension and metabolic syndrome.

The interest in the gastrointestinal effects of imidazoline receptor ligands stems from their potential to modulate gastric acid secretion and motility, offering therapeutic avenues for conditions like peptic ulcers and functional dyspepsia.

Effects on Gastric Acid Secretion

Ligands acting on imidazoline receptors have demonstrated significant effects on gastric acid secretion. Notably, selective I1 imidazoline receptor agonists have been shown to inhibit gastric acid production.

Quantitative Data on Gastric Acid Secretion:

| Compound | Model | Dose | Effect on Gastric Acid Secretion | Reference |

| Moxonidine (I1 agonist) | Conscious rats (basal secretion) | 0.01, 0.1, 1.0 mg/kg i.p. | Potent inhibition (ED50 of 0.04 mg/kg); complete suppression at 1.0 mg/kg | |

| Moxonidine (I1 agonist) | Pylorus-ligated rats | 0.01, 0.1, 1.0 mg/kg i.p. | Significant decrease at all doses | |

| Clonidine (α2-adrenoceptor and I1 agonist) | Conscious rats (basal secretion) | 0.01, 1.0 mg/kg i.p. | 37% and 46% decrease, respectively |

Gastric Mucosal Protection

In addition to their anti-secretory effects, I1 imidazoline receptor agonists exhibit gastroprotective properties.

Quantitative Data on Gastric Mucosal Injury:

| Compound | Model | Dose | Effect on Gastric Lesions | Reference |

| Moxonidine (I1 agonist) | Ethanol-induced gastric mucosal injury in rats | 0.01, 1.0 mg/kg i.p. | Decreased lesion length | |

| Moxonidine (I1 agonist) | Ethanol-induced gastric mucosal injury in rats | 1.0 mg/kg i.p. | Decreased number of lesions |

Experimental Protocols

The investigation of the gastrointestinal effects of imidazoline receptor ligands involves various in vivo and in vitro models.

4.1. In Vivo Model: Basal Gastric Acid Secretion in Conscious Rats

-

Objective: To determine the effect of a test compound on non-stimulated gastric acid secretion.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Rats are fasted for 24 hours with free access to water.

-

A chronic gastric fistula is surgically prepared to allow for the collection of gastric juice.

-

Following a recovery period, conscious rats are administered the test compound (e.g., moxonidine) or vehicle intraperitoneally (i.p.).

-

Gastric juice is collected at regular intervals (e.g., every 30 minutes) for a period of 2-4 hours.

-

The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH to a pH of 7.0.

-

Total acid output is calculated (volume × acid concentration).

-

4.2. In Vivo Model: Ethanol-Induced Gastric Mucosal Injury

-

Objective: To assess the gastroprotective effect of a test compound.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Rats are fasted for 24 hours.

-

The test compound (e.g., moxonidine) or vehicle is administered i.p. 30 minutes prior to the induction of injury.

-

Gastric lesions are induced by oral administration of absolute ethanol (e.g., 1 mL).

-

One hour after ethanol administration, the rats are euthanized, and their stomachs are removed.

-

Stomachs are opened along the greater curvature, and the length and number of gastric lesions in the glandular mucosa are measured.

-

Signaling Pathways

The effects of imidazoline receptor ligands are mediated through specific intracellular signaling cascades. The I1 imidazoline receptor is a G protein-coupled receptor.

I1 Imidazoline Receptor Signaling Pathway:

Activation of the I1 receptor leads to the activation of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC then cleaves phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). DAG can be further metabolized to generate arachidonic acid, which is a precursor for prostaglandins like PGE2. Alternatively, DAG can activate Protein Kinase C (PKC).

References

Technical Guide: Discovery and Initial Screening of Amidine-Containing Antihypertensive Agents

A Case Study on Clonidine Analogues

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on the discovery and screening of Clonidine analogues as a well-documented case study for amidine-containing antihypertensive agents. While the initial topic of interest was "Olmidine analogues," publicly available scientific literature on the specific screening of this compound is limited. The principles and methodologies detailed herein are broadly applicable to the discovery and initial screening of novel amidine-containing compounds targeting similar mechanisms of action.

Introduction: The Therapeutic Target

The central nervous system plays a pivotal role in the regulation of blood pressure. A key target for centrally acting antihypertensive drugs is the alpha-2A adrenergic receptor (α2A-AR), a G-protein coupled receptor (GPCR). Agonism of α2A-AR in the brainstem leads to a decrease in sympathetic outflow, resulting in reduced heart rate, relaxation of blood vessels, and a subsequent lowering of blood pressure. Clonidine, a potent α2-AR agonist, was a landmark drug in this class, and its discovery spurred the development of numerous analogues with improved efficacy and side-effect profiles. The core chemical feature of Clonidine and many of its analogues is an imidazoline ring, a cyclic amidine.

Signaling Pathway of the Alpha-2 Adrenergic Receptor

Upon binding of an agonist like Clonidine, the α2-AR couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This ultimately results in a reduction of neuronal firing and neurotransmitter release.

Caption: Signaling pathway of the α2-adrenergic receptor upon agonist binding.

The Drug Discovery and Screening Cascade

The discovery of novel Clonidine analogues follows a structured screening funnel designed to identify compounds with high potency, selectivity, and favorable pharmacokinetic properties.

Caption: A typical experimental workflow for the screening of Clonidine analogues.

Primary Screening: Identifying High-Affinity Binders

The initial step involves high-throughput screening of a library of synthesized Clonidine analogues to identify compounds that bind to the α2A-AR.

Experimental Protocol: Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the α2A-AR.

-

Objective: To determine the binding affinity (Ki) of Clonidine analogues for the human α2A-AR.

-

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human α2A-AR.

-

Radioligand: [³H]-Rauwolscine or a similar high-affinity α2-AR antagonist.

-

Non-specific Ligand: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).

-

Test Compounds: Serial dilutions of the Clonidine analogues.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Filtration System: Cell harvester with glass fiber filters.

-

Scintillation Counter.

-

-

Methodology:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Add binding buffer, radioligand, and cell membranes.

-

Non-specific Binding (NSB): Add the non-specific ligand, radioligand, and cell membranes.

-

Competition Binding: Add the test compound at various concentrations, radioligand, and cell membranes.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis: The Ki value for each test compound is calculated from its IC50 value (the concentration that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Secondary Screening: Assessing Functional Activity

Compounds that show high affinity in the primary screen are then evaluated for their functional activity as agonists.

Experimental Protocol: GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to the receptor.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of Clonidine analogues as α2A-AR agonists.[1]

-

Materials:

-

Cell Membranes expressing α2A-AR.

-

Radiolabeled GTP analogue: [³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Test Compounds: Serial dilutions of the Clonidine analogues.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

-

Methodology:

-

Assay Setup: In a 96-well plate, add cell membranes, GDP, and the test compound at various concentrations.

-

Pre-incubation: Incubate for 15-20 minutes at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the filter-bound radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to generate a dose-response curve, from which the EC50 and Emax values are determined.

Structure-Activity Relationship (SAR) and Data Presentation

The data from the primary and secondary screens are crucial for establishing a structure-activity relationship (SAR). This involves correlating the chemical modifications of the Clonidine analogues with their binding affinity and functional potency.[2][3]

Table 1: In Vitro Activity of Selected Clonidine Analogues

| Compound | Substitution on Phenyl Ring | Ki (nM) at α2A-AR | EC50 (nM) in GTPγS Assay |

| Clonidine | 2,6-dichloro | 4.5 | 12.0 |

| Analogue A | 2-chloro, 6-methyl | 6.2 | 18.5 |

| Analogue B | 2,6-diethyl | 15.8 | 45.3 |

| Analogue C | 2-bromo, 6-fluoro | 3.1 | 9.8 |

| Analogue D | 4-amino | 150.2 | >1000 |

| Analogue E | 2,6-dichloro, 3-bromo | 2.5 | 7.5 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. They reflect the general trends observed in SAR studies of Clonidine analogues where substitution at the 2 and 6 positions of the phenyl ring is critical for activity.[2]

In Vivo Screening: Evaluation of Antihypertensive Efficacy

Promising candidates from the in vitro assays are advanced to in vivo models to assess their antihypertensive effects.

Experimental Protocol: Spontaneously Hypertensive Rat (SHR) Model

The SHR is a widely used genetic model of essential hypertension.

-

Objective: To evaluate the blood pressure-lowering effect of selected Clonidine analogues in a relevant animal model of hypertension.

-

Animals: Adult male Spontaneously Hypertensive Rats (SHRs).

-

Methodology:

-

Animal Preparation: Animals are anesthetized, and a catheter is implanted in the carotid artery for direct blood pressure measurement. Alternatively, non-invasive tail-cuff methods can be used for conscious animals.

-

Drug Administration: A single dose of the test compound or vehicle is administered, typically via oral gavage (p.o.) or intravenous injection (i.v.).

-

Blood Pressure Monitoring: Mean arterial pressure (MAP) and heart rate are continuously monitored for several hours post-administration.

-

Data Analysis: The change in MAP from baseline is calculated for each treatment group and compared to the vehicle control. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal response).

-

Table 2: In Vivo Antihypertensive Activity in SHRs

| Compound | Dose (mg/kg, p.o.) | Maximum Reduction in MAP (mmHg) | Duration of Action (hours) |

| Clonidine | 0.1 | -35 ± 4.2 | 4 |

| Analogue C | 0.1 | -42 ± 3.8 | 6 |

| Analogue E | 0.05 | -45 ± 5.1 | 8 |

Note: The data in this table are hypothetical and for illustrative purposes.

Conclusion

The discovery and initial screening of novel amidine-containing antihypertensive agents, exemplified by the development of Clonidine analogues, is a systematic process. It begins with high-throughput in vitro assays to identify potent and functionally active compounds at the α2-adrenergic receptor. Subsequent in vivo studies in relevant animal models of hypertension are then used to confirm efficacy. The data generated throughout this screening cascade are essential for establishing robust structure-activity relationships, which guide the lead optimization process towards the identification of a clinical candidate with an optimal therapeutic profile.

References

- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. Structure-activity relationships of clonidine- and tolazoline-like compounds at histamine and alpha-adrenoceptor sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship in clonidine-like 2,3-disubstituted 2-aryl-imino-imidazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Imidazoline Receptor Agonists on Vascular Smooth Muscle: A Technical Guide

Introduction: This technical guide details the in vitro activity of imidazoline receptor agonists on vascular smooth muscle cells (VSMCs). While the query specified "Olmidine," extensive database searches yielded no results for a compound with this name. It is presumed that "this compound" may be a novel compound, a proprietary name not yet in public literature, or a potential misspelling of a known compound, such as Olmesartan, an angiotensin II receptor blocker. However, the general class of centrally acting antihypertensives includes imidazoline receptor agonists, which have demonstrated effects on vascular smooth muscle. This guide will, therefore, focus on the known in vitro activities of this class of compounds, providing a framework for understanding their potential vascular effects.

The primary mechanism of action for imidazoline receptor agonists in the vasculature involves the regulation of smooth muscle cell proliferation and tone. Stimulation of these receptors has been shown to inhibit VSMC growth, a key factor in vascular pathologies like hypertension and atherosclerosis.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of representative imidazoline receptor ligands on vascular smooth muscle cell proliferation.

Table 1: Inhibitory Concentration (IC50) of Imidazoline Receptor Ligands on Serum-Stimulated VSMC Proliferation

| Compound | Cell Type | Assay | IC50 (µmol/L) | Reference |

| Idazoxan | Human Coronary Artery VSMC | ³H-Thymidine Incorporation | 5 | [2] |

| Agmatine | Human Coronary Artery VSMC | ³H-Thymidine Incorporation | 70 | [2] |

| Idazoxan | Rat Aortic VSMC | ³H-Thymidine Incorporation | >90% inhibition (concentration not specified) | |

| Agmatine | Rat Aortic VSMC | ³H-Thymidine Incorporation | >90% inhibition (concentration not specified) |

Table 2: Inhibition of Mitogen-Stimulated VSMC Proliferation by Imidazoline Receptor Ligands

| Compound | Cell Type | Mitogen | Inhibition | Reference |

| Idazoxan | Human and Rat VSMC | Norepinephrine | Significant Inhibition | |

| Idazoxan | Human and Rat VSMC | Angiotensin II | Significant Inhibition | |

| Idazoxan | Human and Rat VSMC | Platelet-Derived Growth Factor (PDGF) | IC50: 3 µmol/L | |

| Agmatine | Human and Rat VSMC | Platelet-Derived Growth Factor (PDGF) | IC50: 40 µmol/L |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are foundational for assessing the in vitro activity of compounds on vascular smooth muscle.

Vascular Smooth Muscle Cell Culture

Objective: To isolate and culture primary vascular smooth muscle cells for in vitro experiments.

Protocol:

-

Tissue Isolation: Aseptically dissect the aorta or coronary arteries from a suitable animal model (e.g., rat).

-

Endothelium Removal: Gently scrape the intimal surface to remove endothelial cells.

-

Enzymatic Digestion: Mince the tissue and incubate in a digestion solution containing collagenase and elastase to dissociate the smooth muscle cells.

-

Cell Seeding: Centrifuge the cell suspension to pellet the VSMCs. Resuspend the cells in a complete culture medium (e.g., DMEM with fetal bovine serum and antibiotics) and seed onto culture flasks or plates.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage the cells upon reaching 80-90% confluency using trypsin-EDTA.

Cell Proliferation Assay (³H-Thymidine Incorporation)

Objective: To quantify the rate of DNA synthesis as a measure of cell proliferation.

Protocol:

-

Cell Seeding: Seed VSMCs into 96-well plates and allow them to adhere overnight.

-

Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in a serum-free medium for 24-48 hours.

-

Treatment: Treat the cells with the test compound (e.g., an imidazoline receptor agonist) at various concentrations for a specified pre-incubation period.

-

Stimulation: Induce proliferation by adding a mitogen, such as fetal calf serum, norepinephrine, angiotensin II, or PDGF.

-

Radiolabeling: Add ³H-thymidine to each well and incubate for a further 18-24 hours.

-

Harvesting: Wash the cells to remove unincorporated ³H-thymidine and lyse the cells.

-

Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the amount of incorporated radioactivity using a liquid scintillation counter.

Immunoblotting for Proliferating Cell Nuclear Antigen (PCNA)

Objective: To detect the expression of PCNA, a protein marker for cell proliferation.

Protocol:

-

Cell Treatment: Culture and treat VSMCs with the test compound and mitogens as described in the proliferation assay.

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: Block the membrane and then incubate with a primary antibody specific for PCNA, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The antiproliferative effects of imidazoline receptor agonists on vascular smooth muscle cells are mediated through specific signaling pathways.

Inhibition of VSMC Proliferation via Imidazoline Receptors

Stimulation of I₂-imidazoline receptors on vascular smooth muscle cells has been shown to inhibit proliferation induced by various mitogens. This effect is thought to be mediated by interfering with a common distal step in both G-protein coupled receptor and receptor tyrosine kinase signaling cascades that lead to cell division.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Stimulation of imidazoline receptors inhibits proliferation of human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazoline receptors and agmatine in blood vessels: a novel system inhibiting vascular smooth muscle proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Olmidine: A Scoping Report on its Therapeutic Potential as an Adrenergic Transmission Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available public information on olmidine. Detailed experimental data, comprehensive clinical trial results, and specific signaling pathways for this compound are not widely available in peer-reviewed literature. This report, therefore, serves as a preliminary technical bulletin to guide future research.

Introduction

This compound, also known by its chemical name 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide, is a chemical compound that has been identified for its potential as an antihypertensive agent.[1] Its primary mechanism of action is understood to be the inhibition of adrenergic transmission, a pathway central to the regulation of blood pressure.[1] Unlike more extensively studied antihypertensives, this compound remains a compound with a limited public research portfolio. This document synthesizes the available information and provides a theoretical framework for its further investigation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This information is crucial for its synthesis, formulation, and in vitro experimental design.

| Property | Value | Reference |

| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide | [1] |

| Synonyms | dl-mandelamidine, 3,4-(methylenedioxy)mandelamidine | [1] |

| CAS Number | 22693-65-8 | [1] |

| Molecular Formula | C₉H₁₀N₂O₃ | |

| Molecular Weight | 194.19 g/mol | |

| Solubility | Soluble in DMSO |

Mechanism of Action: Inhibition of Adrenergic Transmission

This compound is classified as an inhibitor of adrenergic transmission. This class of drugs lowers blood pressure by interfering with the release or action of norepinephrine at sympathetic nerve terminals. The precise molecular targets of this compound within this pathway have not been publicly elucidated. However, a general mechanism for such an agent would involve the modulation of presynaptic or postsynaptic adrenergic receptors.

Hypothesized Signaling Pathway

Based on its classification, a probable signaling pathway for this compound would involve the modulation of presynaptic alpha-2 adrenergic receptors, which act as a negative feedback mechanism to inhibit norepinephrine release. By acting as an agonist at these receptors, this compound could reduce sympathetic outflow, leading to vasodilation and a decrease in blood pressure.

Caption: Hypothesized signaling pathway for this compound's antihypertensive effect.

Proposed Experimental Protocols for Therapeutic Evaluation

To rigorously assess the therapeutic potential of this compound, a systematic series of in vitro and in vivo experiments are necessary. The following protocols outline a potential research workflow.

In Vitro Characterization

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity and selectivity of this compound for various adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).

-

Methodology: Radioligand binding assays using cell membranes expressing recombinant human adrenergic receptors. Varying concentrations of this compound would be used to compete with a known radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β). The concentration of this compound that inhibits 50% of radioligand binding (IC50) would be determined, and the binding affinity (Ki) calculated.

-

-

Functional Assays:

-

Objective: To characterize the functional activity of this compound at its target receptors (i.e., agonist, antagonist, partial agonist).

-

Methodology:

-

For Gq-coupled receptors (α1): Measurement of intracellular calcium mobilization in response to this compound application in cells expressing the receptor.

-

For Gi-coupled receptors (α2): Measurement of inhibition of forskolin-stimulated cAMP production.

-

For Gs-coupled receptors (β): Measurement of cAMP accumulation.

-

-

Dose-response curves would be generated to determine potency (EC50) and efficacy.

-

In Vivo Evaluation

-

Animal Models of Hypertension:

-

Objective: To assess the antihypertensive efficacy of this compound in established animal models.

-

Methodology: Spontaneously hypertensive rats (SHR) or Dahl salt-sensitive rats could be used. This compound would be administered orally or via infusion at various doses. Blood pressure would be monitored continuously using telemetry or tail-cuff plethysmography. Dose-dependent effects on systolic, diastolic, and mean arterial pressure would be quantified.

-

-

Pharmacokinetic Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Methodology: Following administration of a single dose of this compound to rodents, blood samples would be collected at multiple time points. Plasma concentrations of this compound and any potential metabolites would be quantified using LC-MS/MS. Key pharmacokinetic parameters such as half-life, Cmax, Tmax, and bioavailability would be calculated.

-

Proposed Experimental Workflow

The logical progression of experiments to evaluate this compound's therapeutic potential is depicted below.

Caption: A proposed experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound presents a potential, yet underexplored, avenue for the development of new antihypertensive therapies. Its classification as an inhibitor of adrenergic transmission places it within a well-established class of cardiovascular drugs. However, the lack of detailed public data on its specific molecular interactions, potency, selectivity, and in vivo efficacy underscores a significant knowledge gap.

Future research should prioritize the systematic evaluation of this compound's pharmacological profile as outlined in the proposed experimental workflow. Elucidating its precise mechanism of action and demonstrating a clear dose-dependent antihypertensive effect in relevant animal models will be critical first steps in determining its true therapeutic potential. For scientists and professionals in drug development, this compound represents an opportunity to investigate a potentially novel chemical scaffold in a mature therapeutic area.

References

Methodological & Application

Application Note: Quantification of Olmidine (Olmesartan) in Human Plasma using HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Olmidine (Olmesartan), the active metabolite of the prodrug olmesartan medoxomil, in human plasma. Olmesartan is an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] This method utilizes solid-phase extraction (SPE) for sample clean-up and an isotopically labeled internal standard (Olmesartan-d6) to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Olmesartan medoxomil is rapidly and completely converted to its active metabolite, olmesartan, during absorption from the gastrointestinal tract.[3] Peak plasma concentrations of olmesartan are typically reached within 1-3 hours after oral administration.[3] Accurate and reliable quantification of olmesartan in plasma is crucial for pharmacokinetic and bioequivalence studies.[4] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for the quantification of drugs in complex biological matrices like plasma. This document provides a detailed protocol for the quantification of olmesartan in human plasma using a validated HPLC-MS/MS method.

Experimental

Materials and Reagents

-

Olmesartan reference standard (>99% purity)

-

Olmesartan-d6 (internal standard, IS) (>99% purity)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K2EDTA as anticoagulant)

-

Solid-Phase Extraction (SPE) cartridges

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

A C18 analytical column (e.g., 50 mm × 4.6 mm, 5 µm) is used for chromatographic separation. The mobile phase consists of an organic mixture (acetonitrile and methanol) and an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid).

Mass Spectrometric Conditions

The mass spectrometer is operated in the negative ion electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare primary stock solutions of olmesartan and olmesartan-d6 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the olmesartan primary stock solution with a methanol:water (50:50, v/v) mixture to create working standard solutions for calibration curve and QC samples.

-

Internal Standard Working Solution: Dilute the olmesartan-d6 primary stock solution with methanol:water (50:50, v/v) to a final concentration of 2000 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.

Sample Preparation (Solid-Phase Extraction)

-

To 500 µL of plasma sample (or standard/QC), add 50 µL of the internal standard working solution.

-

Vortex mix for 30 seconds.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water and then with a low percentage of organic solvent.

-

Elute the analyte and internal standard with methanol or a high percentage of organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the prepared sample onto the C18 column.

-

Run the HPLC gradient to separate olmesartan and the internal standard.

-

Detect the analytes using the mass spectrometer in MRM mode.

Data Analysis

The concentration of olmesartan in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression model.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the HPLC-MS/MS method for olmesartan quantification in human plasma, compiled from various validated methods.

| Parameter | Value | Reference |

| Linearity Range | 5.002 - 2599.934 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 5.002 ng/mL | |

| Intra-batch Precision (%CV) | < 15% | |

| Inter-batch Precision (%CV) | < 15% | |

| Accuracy (% Bias) | Within 85-115% | |

| Extraction Recovery | 81.41% for Olmesartan |

Workflow Diagram

Caption: Experimental workflow for this compound (Olmesartan) quantification.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound (Olmesartan) in human plasma. The method has been shown to be accurate, precise, and suitable for high-throughput analysis in clinical and research settings. The simple and efficient solid-phase extraction procedure ensures high recovery and minimal matrix effects.

References

- 1. journal.appconnect.in [journal.appconnect.in]

- 2. Can the pharmacokinetic characteristics of olmesartan medoxomil contribute to the improvement of blood pressure control? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetic and metabolic profile of olmesartan medoxomil limits the risk of clinically relevant drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of amlodipine and olmesartan after administration of amlodipine besylate and olmesartan medoxomil in separate dosage forms and as a fixed-dose combination - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Olmesartan Medoxomil

Introduction

Olmesartan medoxomil is an angiotensin II receptor blocker used to treat high blood pressure.[1][2] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing olmesartan medoxomil. This application note describes a validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of olmesartan medoxomil in bulk drug and pharmaceutical dosage forms. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Physicochemical Properties of Olmesartan Medoxomil

A thorough understanding of the physicochemical properties of olmesartan medoxomil is fundamental for the development of a robust HPLC method.

| Property | Value |

| Chemical Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-({4-[2-(1H-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylate |

| Molecular Formula | C29H30N6O6 |

| Molecular Weight | 558.59 g/mol |

| UV λmax | Approximately 257 nm in methanol |

| Solubility | Soluble in methanol, acetonitrile; sparingly soluble in water |

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | Hypersil GOLD C18 (150 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile and water (containing 0.1% formic acid) in a ratio of 60:40 (v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 257 nm |

| Run Time | 10 minutes |

2. Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of olmesartan medoxomil reference standard in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 5 µg/mL to 50 µg/mL.

-

Sample Preparation (for a 20 mg tablet):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 20 mg of olmesartan medoxomil and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.

-

Make up the volume to 100 mL with methanol and mix well.

-

Filter the solution through a 0.45 µm nylon syringe filter.

-

Dilute 5 mL of the filtrate to 50 mL with the mobile phase to obtain a final concentration of 20 µg/mL.

-

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

1. System Suitability

System suitability was evaluated by injecting the standard solution six times. The acceptance criteria are summarized in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

2. Specificity

Specificity was determined by comparing the chromatograms of a blank (mobile phase), a placebo solution, a standard solution, and a sample solution. The method is considered specific if there is no interference from excipients at the retention time of olmesartan medoxomil.

3. Linearity and Range

Linearity was established by analyzing a series of six concentrations of olmesartan medoxomil over the range of 5-50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

4. Accuracy

The accuracy of the method was determined by recovery studies. A known amount of olmesartan medoxomil was added to a placebo preparation at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The experiment was performed in triplicate for each level.

| Parameter | Acceptance Criteria |

| Mean Recovery | 98.0% - 102.0% |

5. Precision

-

Repeatability (Intra-day Precision): The precision of the method was evaluated by analyzing six replicate injections of the sample solution at 100% of the test concentration on the same day.

-

Intermediate Precision (Inter-day Precision): The intermediate precision was assessed by analyzing the same sample on two different days by two different analysts.

| Parameter | Acceptance Criteria |

| RSD of Peak Area | ≤ 2.0% |

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

7. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (± 2% organic phase)

-

Column temperature (± 2 °C)

The system suitability parameters were checked after each variation. The method is considered robust if the system suitability criteria are met under all varied conditions.

Summary of Validation Data

| Validation Parameter | Result | Acceptance Criteria |

| System Suitability | Tailing Factor: 1.2Theoretical Plates: >3000RSD of Peak Area: 0.8% | Tailing Factor: ≤ 2.0Theoretical Plates: ≥ 2000RSD of Peak Area: ≤ 2.0% |

| Specificity | No interference observed | No interference at the retention time of the analyte |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range | 5 - 50 µg/mL | - |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Precision (RSD) | Intra-day: 0.9%Inter-day: 1.2% | ≤ 2.0% |

| LOD | 0.1 µg/mL | - |

| LOQ | 0.3 µg/mL | - |

| Robustness | System suitability criteria met | System suitability criteria met under varied conditions |

Visualizations

Caption: Workflow for HPLC Method Development and Validation.

Caption: Interrelation of HPLC Method Validation Parameters.

Conclusion

The developed RP-HPLC method for the quantification of olmesartan medoxomil is simple, specific, accurate, precise, and robust. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis of olmesartan medoxomil in bulk and pharmaceutical dosage forms.

References

Application Notes and Protocols for the Use of Olmesartan in Renovascular Hypertensive Rat Models

Introduction

Renovascular hypertension is a form of secondary hypertension caused by the narrowing of renal arteries, which activates the renin-angiotensin-aldosterone system (RAAS). The two-kidney, one-clip (2K1C) Goldblatt model in rats is a classic experimental paradigm to simulate human renovascular hypertension. This model involves the constriction of one renal artery, leaving the contralateral kidney untouched, which leads to renin-dependent hypertension.[1]

Olmesartan medoxomil is a potent and selective angiotensin II type 1 receptor blocker (ARB) that effectively lowers blood pressure.[2][3] It competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking its vasoconstrictor and aldosterone-secreting effects.[2][3] These application notes provide a comprehensive overview and detailed protocols for the utilization of Olmesartan in the 2K1C rat model of renovascular hypertension.

Mechanism of Action of Olmesartan in Renovascular Hypertension

In the 2K1C model, the stenosis of one renal artery leads to reduced renal perfusion, which stimulates the release of renin from the juxtaglomerular cells of the clipped kidney. Renin then cleaves angiotensinogen to angiotensin I, which is subsequently converted to angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II, a potent vasoconstrictor, then binds to AT1 receptors, leading to systemic vasoconstriction, increased aldosterone secretion, and consequently, elevated blood pressure.

Olmesartan specifically blocks the AT1 receptor, thereby antagonizing the effects of angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. Beyond its primary antihypertensive effect, Olmesartan has demonstrated pleiotropic effects, including the reduction of inflammation, oxidative stress, and end-organ damage such as left ventricular hypertrophy.

Data Presentation

The following tables summarize quantitative data from studies utilizing Olmesartan and other interventions in renovascular hypertensive rat models.

Table 1: Effects of Olmesartan on Hemodynamic and Cardiac Parameters in Renovascular Hypertensive Rats

| Parameter | Sham Operation | Model Control (2K1C) | Olmesartan (10 mg/kg/day) | Reference |

| Systolic Blood Pressure (mmHg) | Normal | Significantly Increased | Significantly Reduced vs. Model | |

| Left Ventricle Mass to Body Weight Ratio (LVM/BW) | Normal | Significantly Increased | Completely Reversed | |

| Serum IL-6 (pg/mL) | Baseline | Significantly Increased | Significantly Reduced | |

| Cardiac Tissue IL-6 (pg/mL) | Baseline | Significantly Increased | Significantly Reduced | |

| Serum IL-10 (pg/mL) | Baseline | Significantly Increased | No Significant Effect | |

| Cardiac Tissue IL-10 (pg/mL) | Baseline | Significantly Increased | No Significant Effect |

Note: "Significantly Increased" and "Significantly Reduced" denote statistically significant changes compared to the respective control groups as reported in the cited literature.

Experimental Protocols

Induction of Two-Kidney, One-Clip (2K1C) Renovascular Hypertension

This protocol describes the surgical procedure to induce renovascular hypertension in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., sodium pentobarbital, isoflurane)

-

Surgical instruments (scissors, forceps, retractors)

-

Silver clips (internal diameter of 0.2 mm)

-

Sutures

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Make a flank incision to expose the left renal artery.

-

Carefully dissect the left renal artery from the surrounding connective tissue.

-

Place a silver clip with an internal diameter of 0.2 mm around the left renal artery, ensuring partial constriction without complete occlusion.

-

Suture the muscle and skin layers.

-

Administer post-operative analgesics as required.

-

Sham-operated control animals should undergo the same surgical procedure without the placement of the renal artery clip.

-

Monitor the development of hypertension over several weeks by measuring systolic blood pressure using the tail-cuff method.

Administration of Olmesartan Medoxomil

This protocol outlines the preparation and administration of Olmesartan to the 2K1C rat model.

Materials:

-

Olmesartan medoxomil powder

-

Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Weighing scale and vortex mixer

Procedure:

-

Prepare a homogenous suspension of Olmesartan medoxomil in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose).

-

Four weeks after the 2K1C surgery, when hypertension is established, begin daily administration of Olmesartan or vehicle to the respective groups.

-

Administer the suspension orally via gavage once daily.

-

The treatment duration is typically several weeks (e.g., 7 weeks) to observe significant therapeutic effects.

-

Monitor blood pressure regularly throughout the treatment period.

Measurement of Physiological and Biochemical Parameters

This protocol details the methods for assessing the effects of Olmesartan treatment.

Blood Pressure Measurement:

-

Measure systolic blood pressure non-invasively using the tail-cuff method at regular intervals (e.g., weekly).

Cardiac Hypertrophy Assessment:

-

At the end of the study, euthanize the rats.

-

Excise the heart and separate the left ventricle.

-

Measure the weight of the left ventricle and the total body weight.

-

Calculate the left ventricle mass to body weight ratio (LVM/BW) as an index of cardiac hypertrophy.

Cytokine Measurement:

-

Collect blood samples via cardiac puncture and separate the serum.

-

Homogenize cardiac tissue samples.

-

Measure the concentrations of inflammatory cytokines such as IL-6 and IL-10 in the serum and cardiac tissue homogenates using commercially available ELISA kits.

Visualizations

Signaling Pathway of Renovascular Hypertension and Olmesartan Intervention

Caption: RAAS pathway in renovascular hypertension and the inhibitory action of Olmesartan.

Experimental Workflow for Evaluating Olmesartan in 2K1C Rats

Caption: Experimental workflow for the 2K1C rat model and Olmesartan treatment.

References

- 1. scialert.net [scialert.net]

- 2. Renovascular Hypertension Medication: ACE Inhibitors, Angiotensin Receptor Blockers (ARBs), Blockers, Beta-1 Selective, Beta-Blockers, Nonselective, Alpha Blockers, Antihypertensives, Calcium Channel Blockers, Diuretics, Other, Vasodilators, Cardiovascular, Other, Aldosterone Antagonists, Selective [emedicine.medscape.com]

- 3. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application of Olmesartan in Preclinical Models of Diabetic Retinopathy

For Researchers, Scientists, and Drug Development Professionals

Introduction